![molecular formula C8H7F2NO2S B2948193 (E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride CAS No. 2490442-04-9](/img/structure/B2948193.png)
(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride
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Description
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides has also been reported .Chemical Reactions Analysis
Sulfonyl fluorides are valuable motifs in organic synthesis and have been widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) as the latest reaction for click chemistry . Photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides has been reported .Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic chemistry. EN300-27112777 serves as a valuable precursor for synthesizing sulfonyl fluorides. Researchers have explored its use in constructing diverse functionalized molecules through direct fluorosulfonylation with fluorosulfonyl radicals .
- Recent studies have investigated the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides using iridium catalysts under blue LED irradiation .
- Although not directly related to sulfonyl fluorides, it’s worth noting that Enamine, a chemical supplier, has brought to market a reagent developed by Prof. Levin and colleagues. This reagent enables “skeletal editing” of organic molecules by nitrogen atom deletion, offering a novel approach to molecular modification .
Organic Synthesis
Photocatalysis
Nitrogen Atom Deletion
properties
IUPAC Name |
(E)-2-amino-2-(4-fluorophenyl)ethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-5H,11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJNMUFFYBJGTG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CS(=O)(=O)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\S(=O)(=O)F)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride |
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